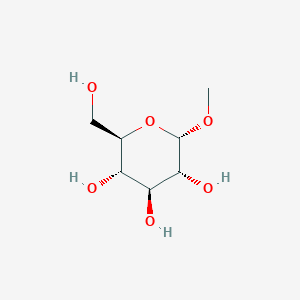

Methyl alpha-D-glucopyranoside

Descripción general

Descripción

Métodos De Preparación

Methyl alpha-D-glucopyranoside can be synthesized through the acid-catalyzed methylation of glucose with methanol . This reaction involves the displacement of the hemiacetal hydroxyl group by a methoxyl group, forming an acetal. The reaction conditions typically include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity . The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications.

Análisis De Reacciones Químicas

Methyl alpha-D-glucopyranoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sugar derivatives.

Substitution: Substitution reactions involve the replacement of functional groups on the glucopyranoside ring. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the sugar .

Aplicaciones Científicas De Investigación

Microbiological Applications

Carbon Source in Culture Media

MAG serves as a carbon source in microbiological culture media, supporting the growth of various microorganisms. It is metabolized through glycolysis, providing ATP essential for cellular functions. The compound is readily taken up by cells and converted into glucose-6-phosphate, which enters the glycolytic pathway. Studies have shown that MAG enhances the growth of specific microbial strains, making it valuable for research on microbial metabolism and physiology .

Case Study: Microbial Growth Enhancement

A study demonstrated that adding MAG to culture media significantly increased the biomass of certain bacteria compared to traditional glucose sources. This finding suggests MAG's potential as an alternative carbon source in microbiological studies, particularly for organisms that preferentially utilize methylated sugars .

Biochemical Research

Transport Studies

MAG is utilized in studies investigating glucose transport mechanisms. Specifically, it is labeled with carbon-14 isotopes for tracking its uptake and metabolism in various biological systems. Research has highlighted its role in understanding sodium-dependent glucose transporters (SGLTs) and their function in renal epithelial cells, contributing to insights into renal glucose reabsorption processes .

Case Study: SGLT Activity Measurement

In a study measuring SGLT activity, researchers used radiolabeled MAG to quantify glucose uptake in kidney cells. The results indicated that MAG effectively mimicked glucose transport dynamics, providing a reliable method for studying SGLT function under different experimental conditions .

Material Science Applications

Synthesis of Glycosidic Compounds

MAG is employed in synthesizing glycosidic compounds and derivatives used in pharmaceuticals and food science. Its ability to undergo glycosylation reactions makes it a useful building block for creating complex carbohydrates and glycosides with specific functional properties .

Case Study: Development of Food Contact Materials

Research has explored the synthesis of fatty acid derivatives from MAG for use in food contact materials. These compounds exhibited enhanced stability and safety profiles when tested as potential additives in food packaging applications .

Analytical Chemistry

Cryoprotection Studies

MAG has been investigated for its cryoprotective properties in biochemical assays. It has been shown to stabilize proteins during freezing processes, which is crucial for preserving biological samples for analytical studies .

Case Study: Protein Stability During Cryopreservation

A study demonstrated that adding MAG to cryopreservation solutions significantly improved the stability of proteins like concanavalin A under chaotropic conditions. This application highlights MAG's role in enhancing the viability of biological samples during storage and analysis .

Summary Table of Applications

| Application Area | Specific Use Case | Insights/Findings |

|---|---|---|

| Microbiology | Carbon source for microbial culture | Enhanced biomass production in specific strains |

| Biochemistry | Glucose transport studies | Effective mimicry of glucose transport dynamics |

| Material Science | Synthesis of glycosidic compounds | Development of safer food contact materials |

| Analytical Chemistry | Cryoprotection in biochemical assays | Improved protein stability during cryopreservation |

Mecanismo De Acción

The mechanism of action of methyl alpha-D-glucopyranoside involves its structural similarity to glucose, which allows it to interact with glucose transporters and other glucose-related pathways . due to the presence of the methyl group, it is resistant to metabolism, making it an ideal tool for studying glucose transport and metabolism without being consumed in the process . This resistance to metabolism is crucial for experiments that require prolonged exposure to a glucose analog without depletion .

Comparación Con Compuestos Similares

Methyl alpha-D-glucopyranoside can be compared with other similar compounds such as methyl beta-D-glucopyranoside, methyl alpha-D-mannopyranoside, and methyl beta-D-galactopyranoside .

Methyl beta-D-glucopyranoside: Similar to this compound but differs in the anomeric configuration (beta instead of alpha).

Methyl alpha-D-mannopyranoside: This compound has a similar structure but differs in the configuration of the hydroxyl group at the second carbon (mannose instead of glucose).

Methyl beta-D-galactopyranoside: Another similar compound with a different sugar moiety (galactose instead of glucose).

This compound is unique due to its specific structural configuration and resistance to metabolism, making it particularly useful in studies related to glucose transport and metabolism .

Actividad Biológica

Methyl alpha-D-glucopyranoside (α-MG) is a glycoside derived from glucose that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and enzyme enhancement. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of α-MG.

Antimicrobial Properties

1. Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that methyl α-D-glucopyranoside exhibits varying degrees of antimicrobial activity against different bacterial strains. A study evaluated its derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that while the compound showed limited efficacy against Gram-negative bacteria, it was significantly effective against Gram-positive strains such as Listeria monocytogenes and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Methyl α-D-Glucopyranoside Derivatives

| Compound | Bacterial Strain | MIC (mM) | MBC (mM) |

|---|---|---|---|

| C10EthMeGlu | L. monocytogenes | 0.5 | 0.5 |

| C12EthMeGlu | S. aureus | 0.03 | 0.03 |

| C5EthMeGlu | E. faecalis | >4 | >4 |

These results suggest that the structural modifications of α-MG can enhance its antimicrobial properties, particularly against Gram-positive bacteria, where the MIC values were significantly lower compared to their Gram-negative counterparts .

2. Mechanism of Action

The mechanism by which α-MG exerts its antimicrobial effects appears to involve interaction with bacterial membranes, leading to cell lysis. The amphiphilic properties of α-MG derivatives enable them to disrupt lipid bilayers, which is crucial for their bactericidal action .

Enzymatic Enhancement

1. Role in Enzyme Activity

Methyl α-D-glucopyranoside has been shown to enhance the enzymatic activity of recombinant beta-galactosidase produced in Escherichia coli. In a controlled study, the addition of α-MG improved the specific activity of beta-galactosidase inclusion bodies by reducing the transcription rate of the structural gene. The optimal concentration was found to be 0.0025%, resulting in a notable increase in enzyme activity .

Table 2: Effect of Methyl α-D-Glucopyranoside on Beta-Galactosidase Activity

| Concentration of α-MG (%) | Specific Activity (U/mg) |

|---|---|

| 0 | Baseline |

| 0.0025 | Increased |

| 0.005 | Slightly decreased |

This indicates that α-MG can play a significant role in bioprocessing applications by enhancing enzyme production and activity, which is beneficial for various industrial applications .

Case Studies and Research Findings

1. Use in Food Industry

In food science, methyl α-D-glucopyranoside has been utilized as a carbon source for microbial fermentation processes. Studies have shown that it serves as an effective inducer for amylase synthesis in several Aspergillus species, outperforming traditional carbon sources like maltose and starch . This property makes it valuable for enhancing enzyme production in food processing.

2. Cytotoxicity and Antiproliferative Effects

Recent studies on synthesized derivatives of methyl α-D-glucopyranoside have indicated potential cytotoxic effects against cancer cell lines, such as Ehrlich ascites carcinoma (EAC). One derivative demonstrated an IC50 value of 2602.23 μg/mL, suggesting moderate antiproliferative activity . Molecular docking studies further indicated favorable binding interactions with target proteins involved in cancer proliferation.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026605 | |

| Record name | Methyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |

| Record name | alpha-Methylglucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-30-3 | |

| Record name | Methyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCF122NF3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl α-D-glucopyranoside interact with glucose transporters?

A1: Methyl α-D-glucopyranoside exhibits high affinity for sodium-dependent glucose transporters (SGLTs), particularly SGLT1, mimicking the binding of D-glucose. [] This interaction is competitive, meaning it can inhibit the transport of D-glucose. [] Research on rat cholangiocytes suggests that methyl α-D-glucopyranoside, transported by SGLT1 on the apical membrane, utilizes GLUT1 on the basolateral domain for its transcellular movement. []

Q2: What are the downstream effects of methyl α-D-glucopyranoside uptake in cells?

A2: While methyl α-D-glucopyranoside mimics D-glucose binding to SGLTs, it's not metabolized like glucose. [] Studies on LLC-PK1 cells show that its uptake, unlike the passively transported 3-O-methyl-D-glucopyranose, significantly elevates ornithine decarboxylase (ODC) activity and mRNA expression, suggesting a role in gene transcription regulation potentially linked to cell volume changes. []

Q3: Does methyl α-D-glucopyranoside influence bacterial chemotaxis?

A3: Yes, methyl α-D-glucopyranoside serves as a chemoattractant for Escherichia coli by interacting with the phosphoenolpyruvate-dependent phosphotransferase system (PTS). [] This interaction triggers a rapid chemotactic signal relayed through methyl-accepting chemotaxis proteins (MCPs) and downstream signaling pathways. []

Q4: What is the molecular formula and weight of methyl α-D-glucopyranoside?

A4: The molecular formula is C7H14O6, and the molecular weight is 194.18 g/mol.

Q5: How do cryoprotectants like methyl α-D-glucopyranoside affect electron spin-echo envelope modulation (ESEEM) spectroscopy?

A5: While glycerol, a common cryoprotectant, can replace the aquo ligands of Mn(II) ions in biological samples, potentially affecting ESEEM results, methyl α-D-glucopyranoside shows less interaction. [] This suggests that methyl α-D-glucopyranoside might be a more suitable cryoprotectant for ESEEM studies on certain systems. []

Q6: Can methyl α-D-glucopyranoside act as an acceptor in enzymatic reactions?

A6: Research shows that cycloinulo-oligosaccharide fructanotransferase can utilize methyl α-D-glucopyranoside as an acceptor molecule. [] This enzymatic reaction leads to the synthesis of methyl 6-O-β-inulotriosyl-α-D-glucopyranoside, a hetero-tetrasaccharide. []

Q7: How is methyl α-D-glucopyranoside used in molecular modeling studies of protein-carbohydrate interactions?

A7: Molecular modeling studies utilize methyl α-D-glucopyranoside to understand the binding interactions with lectins like concanavalin A (ConA). [] These simulations help decipher the binding modes, energy profiles, and specific interactions within the binding site. []

Q8: How does the structure of methyl α-D-glucopyranoside relate to its activity compared to other glucose analogs?

A8: Methyl α-D-glucopyranoside's α-methyl glycoside linkage is crucial for its recognition by certain transporters like SGLT1. [] Modifications at this position or other hydroxyl groups can significantly alter its affinity and transport kinetics. [, ] For instance, 3-O-methyl-D-glucopyranose interacts with a passive glucose transporter, unlike methyl α-D-glucopyranoside, highlighting the importance of the specific methylation site. []

Q9: What analytical techniques are employed to study methyl α-D-glucopyranoside transport and metabolism?

A9: Radioactive labeling of methyl α-D-glucopyranoside allows researchers to track its uptake and transport kinetics in cells and tissues. [, , , ] Chromatographic techniques, like gel filtration, help separate and analyze reaction products in enzymatic assays involving methyl α-D-glucopyranoside. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.